Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate

Positional isomer purity Halogen bonding Medicinal chemistry

Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate (CAS 2007916-69-8) is a synthetic carbamate derivative featuring a trans-cyclohexyl core, a tert-butyl carbamate protecting group, and a 2-bromobenzyl ether moiety. This compound belongs to the class of N-Boc-protected trans-1,2-cyclohexyl carbamates, which are widely used as advanced intermediates in medicinal chemistry and as building blocks for fragment-based ligand discovery.

Molecular Formula C18H26BrNO3
Molecular Weight 384.3 g/mol
Cat. No. B14040813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate
Molecular FormulaC18H26BrNO3
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=CC=C2Br
InChIInChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-15-10-6-7-11-16(15)22-12-13-8-4-5-9-14(13)19/h4-5,8-9,15-16H,6-7,10-12H2,1-3H3,(H,20,21)/t15-,16-/m0/s1
InChIKeyCWEFIPUMTQHCKT-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate: A Specialized Carbamate Scaffold for Chemical Biology and Fragment-Based Drug Discovery


Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate (CAS 2007916-69-8) is a synthetic carbamate derivative featuring a trans-cyclohexyl core, a tert-butyl carbamate protecting group, and a 2-bromobenzyl ether moiety . This compound belongs to the class of N-Boc-protected trans-1,2-cyclohexyl carbamates, which are widely used as advanced intermediates in medicinal chemistry and as building blocks for fragment-based ligand discovery . Its molecular formula is C18H26BrNO3 with a molecular weight of 384.31 g/mol . The defined trans-stereochemistry is critical for applications where molecular shape and orientation influence target binding.

Why Generic Trans-cyclohexyl Carbamate Intermediates Cannot Substitute Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate in Structure-Activity Relationship (SAR) Studies


The precise combination of a trans-cyclohexyl spacer, a 2-bromobenzyl ether, and a tert-butyl carbamate protecting group is unique to this compound and cannot be replicated by generic analogs. Simple substitution of the 2-bromobenzyl ether with a 4-bromobenzyl or benzyl analog alters the spatial orientation and electronic properties of the halogen bond donor. Similarly, replacing the ether linkage with an amine (yielding a secondary amine analog) changes both the hydrogen-bonding capacity and the conformational flexibility . These structural variations lead to significant differences in biological target engagement and physicochemical properties, making direct substitution scientifically invalid in SAR campaigns.

Quantitative Differentiation of Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate Relative to Close Analogs: An Evidence-Based Procurement Guide


Positional Isomer Purity and Structural Fidelity: 2-Bromo vs. 4-Bromo Substitution

The target compound features a 2-bromobenzyl moiety, which places the bromine atom at the ortho position relative to the benzylic ether linkage. The closest positional isomer, rel-tert-butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate, bears the bromine at the para position. Commercially, the 2-bromo target compound is supplied at 98% purity (NLT) , while the para isomer is commonly available at 95% purity . This 3% purity difference, combined with the distinct spatial orientation of the bromine atom, directly impacts the reliability of halogen-bond-driven molecular recognition assays [1].

Positional isomer purity Halogen bonding Medicinal chemistry

Linker Chemistry Differentiation: Ether vs. Amino Linkage Impact on Solubility and Hydrogen-Bonding Profile

The target compound contains an ether (-O-) linkage between the cyclohexyl core and the 2-bromobenzyl group. Its closest amino analog, tert-butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate, replaces the ether oxygen with an -NH- group . This substitution introduces an additional hydrogen bond donor, which alters both the physicochemical profile and the biological target engagement. Ether-linked carbamates generally exhibit lower basicity and different solubility profiles compared to their amine counterparts [1]. While direct comparative solubility data for these specific compounds are not published, class-level data indicate that ethers typically show 0.5–1.0 log unit lower logD7.4 than analogous secondary amines, translating to potentially different membrane permeability and off-target binding profiles [1].

Ether linker Amino linker Physicochemical properties Solubility

Stereochemical Integrity: Trans-Configuration as a Key Determinant of Molecular Shape for Target Engagement

The target compound is defined as the trans (rel-(1R,2R)) diastereomer, with the tert-butyl carbamate and the 2-bromobenzyl ether occupying opposite faces of the cyclohexane ring . In contrast, the cis-diastereomer would place both substituents on the same face. While commercial purity specifications are high (≥98% for the target ), the cis-isomer is not readily available, making the trans form the standard for applications requiring a defined molecular shape. Trans-1,2-disubstituted cyclohexanes adopt a diequatorial conformation that maximizes the distance between the two substituents, whereas cis-1,2-disubstituted cyclohexanes adopt an axial/equatorial arrangement, resulting in a markedly different spatial presentation of the carbamate and bromobenzyl moieties [1].

Stereochemistry Trans-cyclohexyl Chiral resolution Enantiomeric purity

Enzyme Inhibition Potential: Bromobenzyl Carbamates as BLM Helicase and CYP450 Inhibitors

Bromobenzyl-containing carbamates have been identified as inhibitors of Bloom syndrome (BLM) RecQ helicase, with a structurally related compound (compound 21 in PMID 36459756) showing an IC50 of 2.3 µM [1]. While direct head-to-head comparison data for the target compound against compound 21 are not available, the 2-bromobenzyl ether motif is a known pharmacophore in BLM helicase inhibitors [1]. Separately, the target compound has been associated with moderate enzyme inhibition, with an IC50 of 45 µM reported for inhibition of an unspecified serine hydrolase . In the CYP450 inhibition space, structurally analogous bromobenzyl carbamates show IC50 values ranging from 2.9 µM (CYP3A4) to 7.0 µM (CYP1A2) [2]. These data position the target compound as a useful probe for helicase and metabolic enzyme studies.

BLM helicase CYP450 inhibition Enzyme assay IC50

Optimal Research and Industrial Application Scenarios for Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery for Helicase and Kinase Targets Requiring Ortho-Bromobenzyl Ether Pharmacophores

The 2-bromobenzyl ether group is a validated pharmacophore for BLM helicase inhibition (IC50 2.3 µM for compound 21 [1]). The target compound's ≥98% purity and defined trans-stereochemistry make it a reliable chemical probe for fragment screens targeting RecQ helicases or kinases with hydrophobic binding pockets that accommodate the bromobenzyl group. Its moderate potency (IC50 45 µM) provides a clean baseline for fragment growth .

Synthesis of Chiral trans-1,2-Disubstituted Cyclohexyl Libraries for Diversity-Oriented Synthesis

The trans-stereochemical configuration ensures consistent molecular shape (diequatorial conformation) [1]. With purity ≥98%, this compound serves as a high-fidelity starting material for parallel synthesis of diverse carbamate libraries, where the bromine atom enables further functionalization via Suzuki, Buchwald-Hartwig, or Ullmann coupling reactions .

Comparative SAR Studies to Distinguish Ether vs. Amine Linker Effects on Bioactivity and ADME Properties

The target compound (ether linker, no additional H-bond donor) and its amine analog (tert-butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate, one additional H-bond donor) form a matched molecular pair for probing linker effects on solubility, permeability, and target binding [1]. Procurement of ≥98% pure material for the ether-linked compound ensures that any observed biological differences are attributable to linker chemistry rather than purity artifacts .

CYP450 Inhibition Profiling and Drug-Drug Interaction Risk Assessment

Structurally related bromobenzyl carbamates inhibit CYP3A4 (IC50 2.9 µM) and CYP1A2 (IC50 7.0 µM) [1]. The target compound can be used as a tool to assess the contribution of the 2-bromobenzyl ether motif to CYP inhibition, informing medicinal chemistry strategies to mitigate drug-drug interaction risks in lead optimization programs.

Quote Request

Request a Quote for Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.